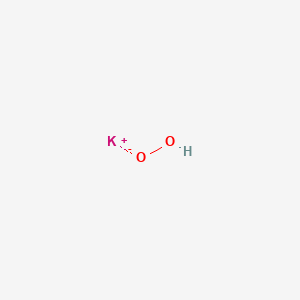

Potassium Dioxide; Potassium Oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium superoxide is an inorganic compound with the chemical formula KO2. It is a yellow paramagnetic solid that decomposes in moist air. This compound is a rare example of a stable salt of the superoxide anion. Potassium superoxide is used as a carbon dioxide scrubber, water dehumidifier, and oxygen generator in rebreathers, spacecraft, submarines, and spacesuits .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassium superoxide is produced by burning molten potassium in an atmosphere of excess oxygen. The reaction can be represented as: [ \text{K} + \text{O}_2 \rightarrow \text{KO}_2 ]

The salt consists of potassium cations (K+) and superoxide anions (O2−), linked by ionic bonding. The O–O distance in the superoxide anion is 1.28 Å .

Industrial Production Methods

Industrial production of potassium superoxide involves similar methods, where molten potassium is exposed to an oxygen-rich environment. The process is carefully controlled to ensure the formation of KO2 without contamination from other potassium oxides .

Analyse Des Réactions Chimiques

Types of Reactions

Potassium superoxide undergoes several types of chemical reactions, including:

Oxidation: Potassium superoxide acts as an oxidizing agent.

Reduction: It can be reduced to potassium oxide (K2O).

Disproportionation: In the presence of water, potassium superoxide disproportionates to form potassium hydroxide, oxygen, and hydrogen peroxide.

Common Reagents and Conditions

-

Water: : Upon contact with water, potassium superoxide undergoes disproportionation: [ 4 \text{KO}_2 + 2 \text{H}_2\text{O} \rightarrow 4 \text{KOH} + 3 \text{O}_2 ] [ 2 \text{KO}_2 + 2 \text{H}_2\text{O} \rightarrow 2 \text{KOH} + \text{H}_2\text{O}_2 + \text{O}_2 ]

-

Carbon Dioxide: : Potassium superoxide reacts with carbon dioxide, releasing oxygen: [ 4 \text{KO}_2 + 2 \text{CO}_2 \rightarrow 2 \text{K}_2\text{CO}_3 + 3 \text{O}_2 ] [ 4 \text{KO}_2 + 4 \text{CO}_2 + 2 \text{H}_2\text{O} \rightarrow 4 \text{KHCO}_3 + 3 \text{O}_2 ]

Major Products Formed

The major products formed from the reactions of potassium superoxide include potassium hydroxide (KOH), oxygen (O2), potassium carbonate (K2CO3), and hydrogen peroxide (H2O2) .

Applications De Recherche Scientifique

Potassium superoxide has several scientific research applications:

Metal-Air Batteries: Potassium superoxide is used in metal-air batteries, particularly potassium-oxygen batteries, due to its high energy density and efficiency.

Respiratory Equipment: It is used in chemical oxygen generators for rebreathers, spacecraft, submarines, and spacesuits.

Laboratory Reagent: Potassium superoxide is used as a reagent in organic synthesis, particularly in reactions requiring a strong oxidizing agent.

Mécanisme D'action

Potassium superoxide acts as a source of superoxide anions (O2−), which are strong oxidizing agents. The superoxide anion can participate in various redox reactions, depending on the reaction partner. Upon contact with water, potassium superoxide undergoes disproportionation to form potassium hydroxide, oxygen, and hydrogen peroxide .

In metal-air batteries, potassium superoxide undergoes a one-electron redox process, where the superoxide anion is reduced to form oxygen. This process is highly efficient and contributes to the high energy density of these batteries .

Comparaison Avec Des Composés Similaires

Potassium superoxide can be compared with other alkali metal superoxides, such as:

- Lithium Superoxide (LiO2)

- Sodium Superoxide (NaO2)

- Rubidium Superoxide (RbO2)

- Caesium Superoxide (CsO2)

These compounds share similar properties, such as being strong oxidizing agents and forming stable superoxide anions. potassium superoxide is unique in its widespread use in respiratory equipment and metal-air batteries due to its optimal balance of reactivity and stability .

Propriétés

Formule moléculaire |

HKO2 |

|---|---|

Poids moléculaire |

72.105 g/mol |

InChI |

InChI=1S/K.H2O2/c;1-2/h;1-2H/q+1;/p-1 |

Clé InChI |

JAXLCNCZJFJWAK-UHFFFAOYSA-M |

SMILES canonique |

O[O-].[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)

![(4R)-3-[(2R,5S)-5-(2-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone](/img/structure/B13843359.png)

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine](/img/structure/B13843381.png)

![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)